molecular formula C15H26N4O9 B4300927 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol

1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol

Cat. No.: B4300927
M. Wt: 406.39 g/mol
InChI Key: FQZUBSBSVVDWLO-UHFFFAOYSA-N
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Description

This compound features a 1,3-diazatricyclo[3.3.1.1³,⁷]decane core substituted with 6,6-dimethyl and 5,7-dinitro groups, coupled to a pentitol moiety. The pentitol (a sugar alcohol) contributes significant hydrophilicity, distinguishing it from analogs with non-polar substituents.

Properties

IUPAC Name

1-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)pentane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N4O9/c1-13(2)14(18(25)26)4-16-6-15(13,19(27)28)7-17(5-14)12(16)11(24)10(23)9(22)8(21)3-20/h8-12,20-24H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZUBSBSVVDWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CN3CC1(CN(C2)C3C(C(C(C(CO)O)O)O)O)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol involves multiple steps, starting with the preparation of the tricyclic core. The synthetic route typically includes nitration reactions to introduce nitro groups and subsequent steps to incorporate the pentitol moiety. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure settings .

Chemical Reactions Analysis

1-C-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-C-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in these interactions, potentially leading to the modulation of biochemical pathways. The compound’s tricyclic structure allows it to fit into specific binding sites, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Cyclohexyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one

  • Molecular Formula : C₁₆H₂₆N₂O
  • Molar Mass : 262.39 g/mol
  • Key Substituents : Cyclohexyl (C₆H₁₁), 5,7-dimethyl, and a ketone group.
  • Structural Differences :
    • The core tricyclic structure is identical to the target compound.
    • Substituents: Cyclohexyl (hydrophobic) and ketone (polar) vs. nitro (electron-withdrawing) and pentitol (hydrophilic).
  • Implications :
    • The cyclohexyl group likely reduces water solubility compared to the pentitol.
    • The ketone may participate in hydrogen bonding but lacks the multiple hydroxyl groups of pentitol, reducing overall polarity.

Paclitaxel Analogs (Baccatin III Esters)

  • Examples : Propyl, sec-butyl, n-butyl, and pentyl analogs ().
  • Key Features: Baccatin III esterified with amino acid derivatives featuring varying alkyl chains.
  • Comparison :
    • Functional Groups: The pentitol in the target compound resembles the alkyl chains in paclitaxel analogs but with hydroxyl groups instead of ester linkages.
    • Solubility: Pentitol’s hydroxyl groups enhance water solubility compared to the hydrophobic alkyl chains in taxane derivatives.
    • Biological Relevance: Taxane analogs are anticancer agents; the target compound’s nitro groups may confer distinct reactivity or cytotoxicity.

Dithia-Azatetracyclic Derivatives

  • Examples : 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and analogs ().
  • Key Features : Sulfur-containing tetracyclic systems with aryl substituents.
  • Comparison :
    • Heteroatoms: Sulfur atoms in the dithia-aza systems vs. nitrogen-only in the target compound.
    • Substituents: Aryl groups (e.g., methoxyphenyl) vs. nitro and pentitol.
    • Electronic Effects: Sulfur may alter ring electron density compared to nitro groups, influencing stability or interaction with biological targets.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Solubility Profile Notable Properties
1-C-(6,6-Dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1³,⁷]dec-2-yl)pentitol Not available - 5,7-dinitro, 6,6-dimethyl, pentitol High (hydrophilic) Polar, potential H-bonding capacity
2-Cyclohexyl-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one C₁₆H₂₆N₂O 262.39 Cyclohexyl, 5,7-dimethyl, ketone Moderate (lipophilic) Bulky substituent, ketone reactivity
Baccatin III Pentyl Analog (Paclitaxel derivative) C₄₇H₅₅NO₁₄ 870.93 Pentyl chain, ester linkage Low (hydrophobic) Anticancer activity, ester hydrolysis
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one-6(IIi) C₁₉H₁₇NO₂S₂ 379.47 Methoxyphenyl, dithia-aza core Variable (aryl influence) Sulfur-mediated electronic effects

Research Findings and Implications

Solubility : The pentitol moiety likely improves aqueous solubility compared to cyclohexyl or alkyl-chain analogs, critical for bioavailability in drug design.

Electronic Effects : Nitro groups may stabilize the tricyclic core via electron withdrawal, contrasting with sulfur’s electron-rich nature in dithia-aza systems.

Biological Potential: The combination of nitro and pentitol groups could position the compound as a prodrug or cytotoxic agent, though further studies are needed.

Biological Activity

1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol is a complex organic compound with significant biological activity potential. Its unique structural features contribute to its interactions within biological systems, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

The molecular formula of this compound is C15H26N4O9C_{15}H_{26}N_{4}O_{9}, with an exact mass of approximately 406.17g/mol406.17\,g/mol . The intricate arrangement of its atoms allows for various interactions with biological macromolecules.

The biological activity of 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structural motifs can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and metabolic disorders.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may exhibit antimicrobial activity against certain pathogens due to its ability to disrupt cellular processes.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to 1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol:

  • Antitumor Activity : Research demonstrated that analogs of this compound showed promising results in vitro against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Neuroprotective Effects : Other studies indicated potential neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress markers in cellular models .

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis
AntimicrobialDisrupts cellular processes
NeuroprotectiveModulates neurotransmitter systems

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol
Reactant of Route 2
Reactant of Route 2
1-C-(6,6-dimethyl-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]dec-2-yl)pentitol

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